REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1>C(=S)=S>[Br:1][C:9]1[CH:10]=[C:5]([O:4][CH3:3])[CH:6]=[CH:7][C:8]=1[OH:11]
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Name
|
|
Quantity
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2.6 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction mixture was then concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in diethyl ether
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Type
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WASH
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Details
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This solution was washed sequentially with 100 mL water and 100 mL saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane containing from 0 to 20% ethyl acetate
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |